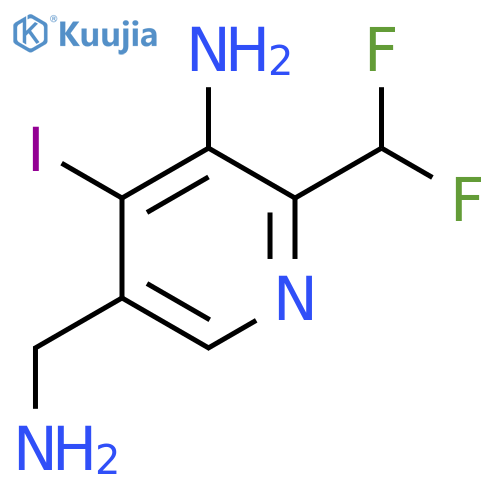Cas no 1806885-94-8 (3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine)

1806885-94-8 structure
商品名:3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine
CAS番号:1806885-94-8
MF:C7H8F2IN3
メガワット:299.05980014801
CID:4855644
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine
-
- インチ: 1S/C7H8F2IN3/c8-7(9)6-5(12)4(10)3(1-11)2-13-6/h2,7H,1,11-12H2
- InChIKey: HLYCZZGLKQCGNW-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C(F)F)=NC=C1CN)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- トポロジー分子極性表面積: 64.9
- 疎水性パラメータ計算基準値(XlogP): 0.3
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029066697-1g |
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine |
1806885-94-8 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
| Alichem | A029066697-500mg |
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine |
1806885-94-8 | 97% | 500mg |
$1,727.80 | 2022-03-31 | |
| Alichem | A029066697-250mg |
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine |
1806885-94-8 | 97% | 250mg |
$940.80 | 2022-03-31 |
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
1806885-94-8 (3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine) 関連製品
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量